(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first leucine residue is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the amine group.
Coupling: The next protected leucine residue is coupled to the growing peptide chain using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Repetition: Steps 2 and 3 are repeated until the desired tripeptide is formed.
Cleavage and deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: The amide group can participate in substitution reactions, potentially altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles can be used depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked peptides, while reduction would yield the original peptide with free thiol groups .
Scientific Research Applications
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The peptide’s self-assembly properties make it useful in studying protein folding and aggregation.
Industry: Used in the development of novel materials and as a component in various biochemical assays
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide involves its ability to form hydrogen bonds and hydrophobic interactions. These interactions facilitate the self-assembly of the peptide into unique structures, such as hydrophobic pores. The amide groups at the C-terminus play a crucial role in stabilizing these structures through intermolecular hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
H-Leu-NH2: A single leucine residue with an amide group.
H-Leu-Leu-NH2: A dipeptide with two leucine residues and an amide group.
Leu-Ser-Lys-Leu-NH2: A tetrapeptide with a different sequence and additional functional groups
Uniqueness
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide is unique due to its tripeptide structure, which allows for specific self-assembly properties not observed in shorter or longer peptides. The presence of three leucine residues provides a balance of hydrophobic interactions and hydrogen bonding, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H36N4O3 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C18H36N4O3/c1-10(2)7-13(19)17(24)22-15(9-12(5)6)18(25)21-14(16(20)23)8-11(3)4/h10-15H,7-9,19H2,1-6H3,(H2,20,23)(H,21,25)(H,22,24)/t13-,14-,15-/m0/s1 |
InChI Key |
CYLLPCVOISPTLZ-KKUMJFAQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N |
sequence |
LLL |
Origin of Product |
United States |
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